壳寡糖六盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

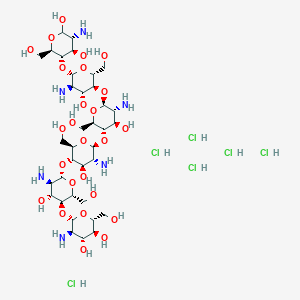

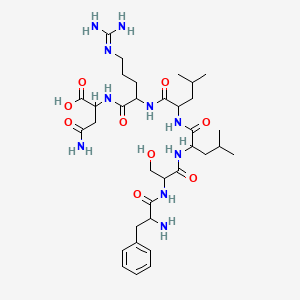

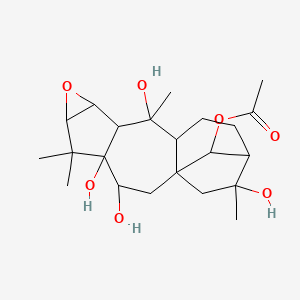

Chitohexaose 6-hydrochloride is a derivative of chitosan, a natural polysaccharide derived from the deacetylation of chitin, which is found in the exoskeleton of crustaceans and insects. Chitohexaose specifically refers to a hexamer, a chain of six monosaccharide units, which has been modified to include hydrochloride, potentially altering its solubility and reactivity.

Synthesis Analysis

The synthesis of chitohexaose derivatives involves various chemical reactions to introduce different functional groups. For instance, a chitoheptaose derivative with hydrophobic groups was synthesized using a chitobiose derivative as the elongation unit, with the hydrophobic groups introduced step by step after the completion of the heptasaccharide skeleton . Similarly, chitohexaose and chitosan hexamer were modified at the reducing end with th

科学研究应用

1. Biomedical Engineering and Pharmaceuticals

- Application : Chitosan-based nanomaterials, including Chitohexaose, are attracting wide interest due to their versatile physicochemical characteristics such as biodegradability, biocompatibility, and non-toxicity . These properties make them promising for biological applications .

- Method : These nanomaterials can be applied in a solubilized form, such as suspensions, coatings, hydrogels, and films .

- Results : They show high potential for various applications including antitumor applications, protein and peptide drug delivery, cardiovascular applications, bone reconstruction, blood purification, cancer treatment, and tissue engineering .

2. Immunology

- Application : Chitohexaose has been found to activate macrophages through an alternate pathway via TLR4 and block endotoxemia . This suggests it could be used to treat sepsis, a condition caused by systemic bacterial infections leading to hyperactivation of immune cells .

- Method : The study involved incubating murine macrophages and human monocytes with chitohexaose .

- Results : The macrophages and monocytes upregulated Arginase-1 and released high levels of IL-10 . Furthermore, chitohexaose was found to inhibit the production of inflammatory molecules TNF-α, IL-1β and IL-6 by macrophages in vitro and in vivo in mice . It also protected mice against endotoxemia when challenged with a lethal dose of LPS .

3. Sepsis Treatment

- Application : Chitohexaose has been found to have potential in treating sepsis, a condition caused by systemic bacterial infections leading to hyperactivation of immune cells .

- Method : The study involved injecting chitohexaose into mice that were then challenged with a lethal dose of LPS . The treatment was found to be effective even 6/24/48 hrs after the onset of endotoxemia .

- Results : Chitohexaose was found to inhibit the production of inflammatory molecules TNF-α, IL-1β and IL-6 by macrophages in vitro and in vivo in mice . It also protected mice against endotoxemia .

4. Nanoparticle Synthesis

- Application : Chitosan and its derivatives, including Chitohexaose, are used in the synthesis of nanoparticles . These nanoparticles have a wide range of applications in medicine, tissue engineering, drug delivery, gene therapy, and cancer therapy .

- Method : The nanoparticles can be synthesized in various forms such as suspensions, coatings, hydrogels, and films . The specific method of synthesis depends on the intended application .

- Results : The synthesized nanoparticles have shown promising results in various fields. For example, they have been used for targeted drug delivery, which has improved patient compliance and enhanced biodistribution .

未来方向

Chitohexaose 6-hydrochloride shows immense promise in the research of allergies, asthma, and the augmentation of wound healing . It has been found to reverse LPS induced endotoxemia in mice even 6/24/48 hrs after its onset . This suggests that it has high potential for adjunctive therapy in intra-abdominal sepsis .

属性

IUPAC Name |

(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;hexahydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H68N6O25.6ClH/c37-13-21(51)26(8(2-44)57-31(13)56)63-33-15(39)23(53)28(10(4-46)59-33)65-35-17(41)25(55)30(12(6-48)61-35)67-36-18(42)24(54)29(11(5-47)62-36)66-34-16(40)22(52)27(9(3-45)60-34)64-32-14(38)20(50)19(49)7(1-43)58-32;;;;;;/h7-36,43-56H,1-6,37-42H2;6*1H/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31?,32+,33+,34+,35+,36+;;;;;;/m1....../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWRFWLUKCKULCO-JARJSWFESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)N)OC5C(OC(C(C5O)N)OC6C(OC(C(C6O)N)O)CO)CO)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)N)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)N)O[C@@H]6[C@H](OC([C@@H]([C@H]6O)N)O)CO)CO)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H74Cl6N6O25 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1203.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chitohexaose 6-hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(Aminooxy)sulfonyl]-2,4-dichlorobenzoic acid](/img/structure/B3028884.png)

![N-[(5-Chloro-2-hydroxyphenyl)phenylmethylene]-L-valine](/img/structure/B3028897.png)